Product packaging for Diallylcyclohexylamine(Cat. No.:CAS No. 54391-01-4)

Diallylcyclohexylamine

Cat. No.: B13759435
CAS No.: 54391-01-4
M. Wt: 179.30 g/mol
InChI Key: OQPJPTHRWIALLQ-UHFFFAOYSA-N
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Description

Contextualization within Amine Chemistry and Allylic Systems

As a tertiary amine, diallylcyclohexylamine is a derivative of ammonia (B1221849) where all three hydrogen atoms have been replaced by organic substituents. The nitrogen atom possesses a lone pair of electrons, making it basic and nucleophilic. The cyclohexyl group is a bulky, non-planar saturated ring that introduces significant steric hindrance around the nitrogen atom. This steric bulk can influence the accessibility of the nitrogen's lone pair, thereby modulating its reactivity in chemical transformations.

The presence of two allyl groups is a defining feature of the molecule. An allyl group consists of a vinyl group attached to a methylene (B1212753) group (-CH₂CH=CH₂). The double bonds in the allyl groups are sites of high electron density, making them susceptible to a variety of addition reactions. Furthermore, the allylic protons (the hydrogens on the carbon adjacent to the double bond) exhibit enhanced reactivity, allowing for reactions such as allylic substitution. The interplay between the nucleophilic amine center and the reactive allyl moieties is a key aspect of the chemistry of this compound.

The synthesis of allylic amines, in general, is a significant area of organic chemistry, with numerous methods developed to achieve their formation. These methods often involve the use of transition metal catalysts, such as palladium, nickel, and molybdenum, to facilitate the coupling of an amine with an allylic substrate. youtube.com

Historical Trajectories of this compound Synthesis and Conceptual Frameworks

The synthesis of tertiary amines has a long history, with foundational methods such as the reaction of ammonia or primary/secondary amines with alkyl halides being established early on. The direct alkylation of cyclohexylamine (B46788) with an allyl halide, such as allyl bromide, in the presence of a base to neutralize the resulting hydrohalic acid, represents a classical and straightforward approach to synthesizing this compound.

Conceptually, the synthesis of this compound falls under the broader umbrella of N-alkylation reactions. Over the years, the conceptual frameworks for such syntheses have evolved from simple nucleophilic substitution reactions to more sophisticated catalytic methods. The development of reductive amination, for instance, provided a powerful alternative for the synthesis of tertiary amines. This method involves the reaction of a secondary amine with a carbonyl compound to form an enamine, which is then reduced in situ to the corresponding tertiary amine. youtube.com Another established route involves the reaction of a secondary amine with an acid chloride to form an amide, which is subsequently reduced to the tertiary amine using a strong reducing agent like lithium aluminum hydride. youtube.com

Detailed Research Findings

Research involving this compound has primarily focused on its role as a catalyst, particularly in the production of polyurethanes. Tertiary amines are known to be effective catalysts for the reactions between isocyanates and polyols, which form the basis of polyurethane chemistry. They can also catalyze the reaction between isocyanates and water, which is a crucial blowing reaction in the production of polyurethane foams.

The catalytic activity of a tertiary amine in polyurethane formation is influenced by several factors, including its basicity and the steric environment around the nitrogen atom. Generally, higher basicity leads to higher catalytic activity. However, significant steric hindrance can impede the catalyst's ability to interact with the reactants, thereby reducing its effectiveness. In the case of this compound, the bulky cyclohexyl group likely plays a significant role in modulating its catalytic performance.

While specific performance data for this compound is not extensively published in comparative studies, its structural analog, N,N-dimethylcyclohexylamine (DMCHA), is a widely used catalyst in the production of rigid polyurethane foams. researchgate.netresearchgate.netnih.gov Research on DMCHA indicates that the cyclohexyl group provides good solubility in polyurethane formulations. bdmaee.net It can be inferred that this compound would exhibit similar solubility characteristics. The electronic effects of the allyl groups, being slightly electron-withdrawing compared to methyl groups, might influence the basicity of the nitrogen atom and, consequently, its catalytic activity.

The presence of the reactive allyl groups in this compound also opens up the possibility of its use as a cross-linking agent or a monomer in polymerization reactions, although this application is less documented in readily available literature.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the interactive table below.

PropertyValue
Molecular Formula C₁₂H₂₁N
Molecular Weight 179.30 g/mol
CAS Number 54391-01-4
Appearance Liquid (at standard conditions)

Note: Specific values for boiling point, density, and other physical constants can vary depending on the source and purity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H21N B13759435 Diallylcyclohexylamine CAS No. 54391-01-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-bis(prop-2-enyl)cyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H21N/c1-3-10-13(11-4-2)12-8-6-5-7-9-12/h3-4,12H,1-2,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OQPJPTHRWIALLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C1CCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9068950
Record name Cyclohexanamine, N,N-di-2-propenyl-
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Molecular Weight

179.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54391-01-4
Record name N,N-Di-2-propen-1-ylcyclohexanamine
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Record name Cyclohexanamine, N,N-di-2-propen-1-yl-
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Record name Cyclohexanamine, N,N-di-2-propen-1-yl-
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Record name Cyclohexanamine, N,N-di-2-propenyl-
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Record name N,N-diallylcyclohexylamine
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Synthetic Methodologies and Chemical Derivatization of Diallylcyclohexylamine

Diverse Synthetic Routes to Diallylcyclohexylamine

The formation of this compound is primarily achieved through the N-alkylation of a primary amine precursor, a common and versatile method for creating carbon-nitrogen bonds.

The principal synthetic route to this compound involves the direct allylation of cyclohexylamine (B46788). ontosight.aismolecule.com This reaction follows a nucleophilic substitution pathway where the nitrogen atom of cyclohexylamine acts as a nucleophile, attacking the electrophilic carbon of an allylating agent.

The primary precursors for this synthesis are:

Cyclohexylamine: The source of the cyclohexylamino core.

Allylating Agents: Typically allyl halides, such as allyl chloride or allyl bromide, or allyl alcohols. ontosight.airesearchgate.net

The reaction proceeds in two successive alkylation steps. Initially, cyclohexylamine reacts with one equivalent of the allylating agent to form N-allylcyclohexylamine. This secondary amine then undergoes a second alkylation with another equivalent of the allylating agent to yield the final product, N,N-diallylcyclohexylamine. A base is often included to neutralize the hydrogen halide (e.g., HCl or HBr) formed as a byproduct during the reaction.

Table 1: Overview of Primary Synthetic Pathway for this compound

Precursor 1Precursor 2Reaction TypeKey IntermediatesPrimary Product
CyclohexylamineAllyl Halide (e.g., Allyl Bromide)Nucleophilic Substitution (N-alkylation)N-allylcyclohexylamineN,N-diallylcyclohexylamine

To enhance the efficiency and rate of synthesis, various catalytic strategies can be employed. While the direct alkylation can proceed without a catalyst, particularly with reactive allyl halides, catalysts are often used to improve reaction conditions and yields.

Phase-Transfer Catalysis: In reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst like a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) can be used. researchgate.net This catalyst facilitates the transfer of the amine reactant or the halide ion between the two phases, accelerating the reaction.

Transition Metal Catalysis: The use of transition metal catalysts, such as those based on palladium, is a known strategy for forming carbon-nitrogen bonds. smolecule.comwikipedia.org These catalysts can activate the allyl group, making it more susceptible to nucleophilic attack by the amine. For instance, palladium-catalyzed allylic amination (a variation of the Tsuji-Trost reaction) is a powerful method for this type of transformation. wikipedia.org

Optimizing the synthesis of this compound is crucial for industrial applications to maximize yield and purity while minimizing costs and waste. Key parameters for optimization include:

Stoichiometry: The molar ratio of reactants is critical. Using a precise 2:1 ratio of the allylating agent to cyclohexylamine is necessary. An excess of the allylating agent could lead to the formation of a quaternary ammonium salt as an undesired byproduct.

Temperature: Reaction temperature must be carefully controlled. Higher temperatures can increase the reaction rate but may also promote side reactions, such as polymerization of the allyl groups or over-alkylation.

Solvent and pH: The choice of solvent can influence reactant solubility and reaction rate. The pH of the reaction mixture should be controlled, often by adding a base to scavenge the acid produced, which drives the reaction to completion. researchgate.net

Catalyst Selection: The choice and concentration of the catalyst are pivotal. Optimization involves screening different catalysts and their loadings to find the most effective system for the specific reactants and conditions. nih.gov

Purification: Post-reaction workup and purification methods, such as distillation or chromatography, are essential to remove unreacted precursors, byproducts, and the catalyst, ensuring high purity of the final product.

Functional Group Transformations and Derivatization Reactions of this compound

The chemical reactivity of this compound is dominated by its two key functional moieties: the tertiary amine nitrogen center and the two terminal allyl groups. ontosight.aiwikipedia.org This dual reactivity allows for a wide range of derivatization reactions.

The lone pair of electrons on the tertiary nitrogen atom is available for reaction with various electrophiles.

Salt Formation: As a basic amine, this compound readily reacts with acids to form salts. For example, treatment with hydrochloric acid (HCl) produces this compound hydrochloride. ontosight.ai This conversion to a salt often enhances water solubility and improves the material's stability and handling characteristics.

Quaternization: The tertiary amine can react with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium salt. This reaction introduces a permanent positive charge on the nitrogen atom, significantly altering the molecule's physical and chemical properties.

Copolymerization Monomer: this compound can be used as a cationic monomer in polymerization reactions. For instance, it can be copolymerized with other monomers like acrylamide (B121943) to produce polymers with specific properties for applications such as water treatment or as paper strength additives. epo.orggoogle.comgoogle.com

The two allyl groups are rich in electron density and possess reactive allylic protons, making them susceptible to a variety of chemical transformations. wikipedia.orgcurlyarrows.com

Addition Reactions: The carbon-carbon double bonds can undergo various addition reactions. This includes hydrogenation to convert the allyl groups into propyl groups, yielding N,N-dipropylcyclohexylamine. Halogens (e.g., Br₂) can add across the double bonds.

Oxidation: The allyl groups can be oxidized. Allylic oxidation can introduce a hydroxyl group at the allylic position. wikipedia.org More vigorous oxidation can cleave the double bonds, leading to the formation of aldehydes or carboxylic acids.

Palladium-Catalyzed Reactions: The allyl groups are suitable substrates for palladium-catalyzed reactions such as the Tsuji-Trost reaction. wikipedia.org In such a process, the palladium catalyst activates the allyl group, allowing it to be attacked by a wide range of nucleophiles, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

Polymerization: The vinyl functionality of the allyl groups allows this compound to act as a monomer or cross-linking agent in the synthesis of polymers. epo.org

Table 2: Summary of Derivatization Reactions for this compound

Reacting MoietyReaction TypeReagent(s)Resulting Product/Functional Group
Amine NitrogenSalt FormationAcid (e.g., HCl)Ammonium Salt (e.g., Hydrochloride)
Amine NitrogenQuaternizationAlkyl Halide (e.g., CH₃I)Quaternary Ammonium Salt
Allyl GroupHydrogenationH₂ / Catalyst (e.g., Pd/C)Propyl Group (Alkane)
Allyl GroupOxidationOxidizing Agent (e.g., SeO₂)Allylic Alcohol
Allyl GroupPolymerizationInitiator / Co-monomer (e.g., Acrylamide)Polymer Backbone
Allyl GroupAllylic SubstitutionPd Catalyst / NucleophileSubstituted Allyl Chain

Cyclohexane (B81311) Ring Modifications and Substitutions on this compound Scaffolds

The derivatization of the this compound scaffold by directly modifying the cyclohexane ring is not extensively documented in publicly available literature. However, based on the established principles of carbocyclic chemistry, several synthetic pathways can be proposed to functionalize this saturated ring system. These modifications would yield novel derivatives with potentially altered physical, chemical, and biological properties.

The primary strategies for functionalizing a non-activated cyclohexane ring include radical substitution and oxidative C-H activation. The presence of the bulky diallylamino substituent would be expected to exert significant steric and electronic influence on the regioselectivity and stereoselectivity of these reactions.

Plausible Synthetic Transformations:

Free-Radical Halogenation: The introduction of a halogen atom (e.g., bromine or chlorine) onto the cyclohexane ring could be achieved under free-radical conditions, typically initiated by UV light. This reaction proceeds via a C-H abstraction mechanism. The most likely positions for substitution would be the C4 position, which is remote from the sterically hindering diallylamino group, and to a lesser extent, the C3 and C5 positions. The C2 and C6 positions are generally disfavored due to the inductive effect and steric bulk of the adjacent nitrogen substituent.

Oxidative Functionalization: Direct oxidation of the cyclohexane C-H bonds can introduce hydroxyl or carbonyl functionalities. Reagents such as potassium permanganate (B83412) or chromic acid could potentially oxidize the ring, although controlling the selectivity and preventing side reactions on the allyl groups would be a significant challenge. More modern approaches using transition-metal catalysts (e.g., palladium, ruthenium) for directed C-H activation could offer a more controlled route to functionalization, potentially favoring positions electronically activated by the amine group.

Directed Metalation: The tertiary amine could potentially direct a metalation reaction (e.g., lithiation) to the C2 or C6 positions. However, this is often difficult with non-aromatic amines and may require the use of highly reactive organometallic bases in conjunction with specific directing groups.

The table below outlines potential derivatives resulting from these hypothetical modifications.

Reaction TypePotential ReagentsHypothetical ProductAnticipated Position of Substitution
Free-Radical BrominationN-Bromosuccinimide (NBS), UV light4-Bromo-N,N-diallylcyclohexylamineC4 (major), C3/C5 (minor)
OxidationKMnO₄, heatN,N-Diallylcyclohexan-4-oneC4
HydroxylationOzone, followed by reduction4-(Diallylamino)cyclohexan-1-olC4

Stereochemical Considerations in this compound Synthesis and Derivatization

Stereochemistry is a critical aspect in the synthesis and derivatization of cyclic compounds. For this compound, stereochemical outcomes are determined both during its initial synthesis and in any subsequent functionalization of the cyclohexane ring.

The parent molecule, N,N-diallylcyclohexylamine, is achiral. Although the C1 carbon is attached to four different groups (the nitrogen, C2, C6, and a hydrogen atom), the molecule as a whole possesses a plane of symmetry if the cyclohexane ring is in a planar representation. In its more stable chair conformations, rapid ring flipping interconverts the two enantiomeric chair forms, resulting in a racemic mixture that is optically inactive.

Stereochemistry of Synthesis: The standard synthesis of this compound involves the N-alkylation of cyclohexylamine with an allyl halide (e.g., allyl bromide or allyl chloride). Current time information in Bangalore, IN.

Starting Materials: Commercial cyclohexylamine is typically an achiral amine. The allylation reaction introduces two identical allyl groups, so no new chiral center is formed at the nitrogen atom.

Product: The resulting N,N-diallylcyclohexylamine is achiral. If a synthesis were to start from an enantiomerically pure substituted cyclohexylamine (e.g., (1R,2S)-2-methylcyclohexylamine), the product would be a specific diastereomer, but this is not the common route to the parent compound.

Stereochemistry of Derivatization: The introduction of any substituent onto the cyclohexane ring of this compound has significant stereochemical consequences, as it can create one or more new stereocenters. The stereochemical outcome of such a reaction is influenced by the preferred conformation of the starting material.

Conformational Preference: The diallylamino group is sterically demanding. Consequently, in the chair conformation of the cyclohexane ring, it will overwhelmingly occupy the equatorial position to minimize steric strain, specifically 1,3-diaxial interactions. mst.eduinflibnet.ac.in

Diastereoselectivity: This strong conformational preference dictates the facial selectivity of incoming reagents. For example, the reduction of a hypothetical ketone derivative, N,N-diallylcyclohexan-4-one, would lead to two possible diastereomeric alcohols. Attack of a hydride reagent from the axial face would be sterically hindered by the axial hydrogens at C2 and C6, favoring attack from the equatorial face to yield the cis-alcohol (where the new hydroxyl group is axial). Conversely, bulky reducing agents might favor axial attack, leading to the trans-alcohol (where the new hydroxyl group is equatorial).

The creation of a substituted this compound generally leads to diastereomers, as summarized in the table below.

Derivative TypeNew Stereocenter(s)Possible StereoisomersControlling Factors
4-Substituted this compoundC1 and C4cis/trans diastereomers (each as a pair of enantiomers)Steric approach control during reaction
2-Substituted this compoundC1 and C2cis/trans diastereomers (each as a pair of enantiomers)Steric and electronic effects from the adjacent amino group

An enantioselective synthesis, which would produce a single enantiomer rather than a racemic mixture, would require a more sophisticated approach. This could involve the use of a chiral catalyst to differentiate between the two faces of a prochiral starting material or the resolution of a racemic mixture of a chiral derivative. nih.govchiroblock.com While these are standard strategies in modern organic synthesis, their specific application to the this compound scaffold is not reported in detail.

Reaction Mechanisms and Reactivity Profiles of Diallylcyclohexylamine

Mechanistic Investigations of Diallylcyclohexylamine Reactions

The chemical behavior of this compound is characterized by the interplay of its constituent functional groups: a tertiary amine and two allyl groups. This structure allows it to participate in a variety of chemical transformations, the mechanisms of which are a subject of detailed investigation.

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. However, the steric hindrance imposed by the bulky cyclohexyl group, as well as the two allyl groups, can modulate this reactivity. smolecule.com Compared to simpler amines, the accessibility of the nitrogen's lone pair is somewhat restricted, which can influence the kinetics of its reactions. smolecule.com

The amine functionality can act as a nucleophile in various reactions, including nucleophilic substitution and addition. smolecule.com For instance, it can react with electrophiles such as alkyl halides or carbonyl compounds. The steric bulk of the cyclohexyl group can, in some cases, make this compound a useful non-nucleophilic base, capable of deprotonating acidic compounds without competing as a nucleophile.

The nucleophilicity of the amine is a key factor in its role in polymerization reactions. This compound hydrochloride (DACHA HCl) is utilized as a cationic vinyl monomer in the production of polymers like anionic polyacrylamide. google.comgoogle.com In these processes, the nitrogen atom's ability to engage in nucleophilic attack is fundamental to the propagation of the polymer chain.

The two allyl groups in this compound contain carbon-carbon double bonds, which are regions of high electron density. These π-bonds are susceptible to attack by electrophiles, leading to electrophilic addition reactions. utdallas.edulibretexts.orgchemguide.co.uk In such reactions, an electrophile adds across the double bond, breaking the π-bond and forming two new sigma bonds. libretexts.org

The general mechanism for electrophilic addition involves an initial attack by the π-electrons of the alkene on the electrophile, forming a carbocation intermediate. This is followed by a rapid attack of a nucleophile on the carbocation. libretexts.org The regioselectivity of these additions often follows Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. utdallas.edumasterorganicchemistry.com

Common electrophilic addition reactions that alkenes undergo include hydrohalogenation (addition of HX), hydration (addition of water, usually acid-catalyzed), and halogenation (addition of X₂). utdallas.educhemguide.co.uk The presence of the amine group in this compound can influence these reactions, potentially by protonation under acidic conditions, which would affect the electronic nature of the allyl groups.

The diallyl functionality within this compound opens the possibility for sigmatropic rearrangements, a class of pericyclic reactions where a sigma-bond migrates across a π-system. A relevant example is the Claisen rearrangement, which typically involves the thermal rearrangement of allyl vinyl ethers or allyl aryl ethers. libretexts.orgyoutube.com While this compound itself is not an ether, derivatives where the nitrogen is part of a system that can mimic this reactivity could potentially undergo aza-Claisen rearrangements. The aza-Claisen rearrangement is analogous to the Claisen rearrangement, but with a nitrogen atom replacing the oxygen. organic-chemistry.org These rearrangements are thermally allowed, concerted processes that proceed through a cyclic, six-membered transition state. libretexts.orgyoutube.com

Another potential rearrangement is the Cope rearrangement, a google.comgoogle.com-sigmatropic rearrangement of 1,5-dienes. nih.gov The diallyl system in this compound constitutes a 1,6-diene, but under certain conditions or with appropriate derivatization, isomerization to a 1,5-diene could precede a Cope-type rearrangement. Such rearrangements are of significant interest in organic synthesis for their ability to form carbon-carbon bonds with high stereocontrol. nih.gov

The aza-Michael addition is a crucial carbon-nitrogen bond-forming reaction involving the conjugate addition of an amine to an α,β-unsaturated carbonyl compound (a Michael acceptor). frontiersin.orgorganic-chemistry.org This reaction is of great synthetic importance for the preparation of β-amino compounds, which are prevalent in many biologically active molecules. beilstein-journals.orgmdpi.com

As a secondary amine, this compound can act as a Michael donor. The reaction mechanism involves the nucleophilic attack of the amine on the β-carbon of the activated alkene. frontiersin.org The reactivity in aza-Michael additions can be influenced by catalysts, which can include both acids and bases. mdpi.com Solvent-free conditions, sometimes employing heterogeneous catalysts like acidic alumina, have been developed to promote these reactions efficiently and selectively. mdpi.com The use of mechanochemistry, such as ball milling, has also been explored as a solvent- and catalyst-free method for aza-Michael additions. rsc.org

The steric hindrance provided by the cyclohexyl group in this compound could play a role in the stereochemical outcome of the aza-Michael addition, potentially leading to diastereoselectivity if the Michael acceptor is chiral.

Kinetics and Thermodynamics of this compound Transformations

The study of reaction kinetics provides insight into the rates of chemical transformations and the factors that influence them. For reactions involving this compound, kinetic studies would focus on determining rate laws, rate constants, and activation energies.

For instance, in polymerization reactions, the kinetics can be complex. The rate of polymerization of related monomers has been studied using techniques like thermal analysis (DSC), which can reveal information about the reaction order and activation energy. nih.gov For example, the polymerization of some diacetylenes has been found to follow zero-order kinetics in the liquid state, with a well-defined activation energy. nih.gov Similar methodologies could be applied to understand the polymerization of this compound.

In the context of aza-Michael additions, the rate of reaction is known to be dependent on factors such as the nucleophilicity of the amine, the nature of the Michael acceptor, the catalyst used, and the reaction conditions. nih.gov For example, the rate of adduction of amines to α,β-unsaturated compounds can be significantly influenced by pH, as this affects the protonation state and thus the nucleophilicity of the amine. nih.gov

Thermodynamic analysis complements kinetics by providing information about the energy changes and equilibrium position of a reaction. The heat of hydrogenation of alkynes, for instance, is more exothermic than that of alkenes, indicating a greater release of energy upon saturation of the triple bond compared to a double bond. libretexts.org Similar thermodynamic considerations would apply to the reactions of the allyl groups in this compound.

Structure-Reactivity Relationships of this compound and Its Derivatives

The chemical reactivity of this compound is intrinsically linked to its molecular structure. Modifications to this structure, creating derivatives, can lead to significant changes in reactivity. frontiersin.orgmsu.edu

The steric bulk of the cyclohexyl group is a key feature that influences the nucleophilicity of the amine. Increasing or decreasing this steric hindrance by using different cycloalkyl or alkyl groups would be expected to alter reaction rates.

The electronic properties of the substituents also play a crucial role. Introducing electron-withdrawing or electron-donating groups onto the cyclohexyl ring or the allyl groups would modify the electron density at the reactive centers (the nitrogen atom and the double bonds). For example, electron-donating groups would be expected to increase the nucleophilicity of the amine and the electron density of the π-bonds, potentially accelerating reactions with electrophiles. Conversely, electron-withdrawing groups would have the opposite effect. nih.gov

In the context of its use in polymers, the structure of this compound influences the properties of the resulting polymer. Copolymers of N,N-diallylcyclohexylamine/N-allylcyclohexylamine and acrylamide (B121943) have been investigated for their use in applications such as water treatment. epo.org The structure and molecular weight of these polymers are critical to their performance. epo.org

The reactivity of related strained alkenes, such as trans-cyclooctenes (TCOs), has been shown to be highly dependent on their structure, including ring strain and the presence of heteroatoms. researchgate.net While the allyl groups in this compound are not as strained as TCOs, this principle of structure-reactivity relationships remains highly relevant.

Advanced Spectroscopic and Structural Elucidation Techniques for Diallylcyclohexylamine

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like diallylcyclohexylamine. savemyexams.comlibretexts.org By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular framework.

Proton NMR (¹H NMR) spectroscopy provides specific information about the hydrogen atoms within the this compound molecule. The chemical shift (δ), signal multiplicity, and integration of the peaks are key parameters for assigning the different proton environments. savemyexams.com

A reported ¹H NMR spectrum of this compound in deuterochloroform (CDCl₃) shows distinct signals corresponding to the cyclohexyl and allyl protons. nii.ac.jp The cyclohexyl protons appear as a series of multiplets in the upfield region, typically between δ 1.16 and 1.82 ppm. nii.ac.jp The methine proton on the carbon bearing the nitrogen (N-CH) is observed as a multiplet around δ 2.53 ppm. nii.ac.jp

The protons of the two equivalent allyl groups exhibit characteristic signals. The methylene (B1212753) protons adjacent to the nitrogen (-N-CH₂-) appear as a broad doublet of doublets around δ 3.12 ppm. nii.ac.jp The terminal vinyl protons (=CH₂) show two distinct signals, a doublet of doublet of doublets at approximately δ 5.06 ppm and another at δ 5.14 ppm. nii.ac.jp The internal vinyl proton (-CH=) resonates as a doublet of doublet of triplets further downfield at about δ 5.83 ppm. nii.ac.jp

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Multiplicity Assignment
1.16-1.27 m Cyclohexyl protons
1.57-1.68 m Cyclohexyl protons
1.73-1.82 m Cyclohexyl protons
2.53 m N-CH (cyclohexyl)
3.12 br dd -N-CH₂- (allyl)
5.06 ddd =CH₂ (allyl)
5.14 ddd =CH₂ (allyl)
5.83 ddt -CH= (allyl)

Data sourced from a study by Arisawa et al. (2000) nii.ac.jp

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

In the ¹³C NMR spectrum of this compound, the carbons of the cyclohexyl ring are observed in the upfield region. nii.ac.jp Specifically, signals appear at δ 26.2, 26.5, and 29.2 ppm. nii.ac.jp The carbon of the N-CH group of the cyclohexyl ring resonates at approximately δ 59.2 ppm. nii.ac.jp

The carbons of the allyl groups have characteristic chemical shifts. The methylene carbons attached to the nitrogen (-N-CH₂-) are found at δ 53.0 ppm. nii.ac.jp The terminal vinyl carbons (=CH₂) show a signal at δ 116.1 ppm, while the internal vinyl carbons (-CH=) appear further downfield at δ 137.7 ppm. nii.ac.jp

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Assignment
26.2 Cyclohexyl CH₂
26.5 Cyclohexyl CH₂
29.2 Cyclohexyl CH₂
53.0 -N-CH₂- (allyl)
59.2 N-CH (cyclohexyl)
116.1 =CH₂ (allyl)
137.7 -CH= (allyl)

Data sourced from a study by Arisawa et al. (2000) nii.ac.jp

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are powerful tools for unambiguously assigning the structure of this compound by revealing correlations between different nuclei. researchgate.netslideshare.net

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, confirming, for example, the connectivity within the cyclohexyl ring and along the allyl chains. epfl.ch

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. epfl.ch This technique would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. epfl.ch This is particularly useful for identifying quaternary carbons and for confirming the connection of the allyl groups and the cyclohexyl ring to the central nitrogen atom.

While specific 2D NMR studies on this compound are not widely published, the application of these standard techniques is a routine part of structural confirmation for novel compounds. researchgate.net

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of this compound and to study its fragmentation patterns, which provides further structural confirmation. libretexts.org In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion (M⁺) and various fragment ions are detected.

For this compound (C₁₂H₂₁N), the calculated molecular weight is 179.1674 g/mol . nii.ac.jp High-resolution mass spectrometry (HRMS) can confirm this exact mass. nii.ac.jp A study reported a found m/z of 179.1680 for the molecular ion (M⁺), which is consistent with the calculated value. nii.ac.jp

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for amines include α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and the loss of alkyl or alkenyl groups. For this compound, significant fragment ions are observed at m/z 138, 96, and 83. nii.ac.jp The fragmentation resulting in the peak at m/z 138 likely corresponds to the loss of an allyl radical (C₃H₅•). nii.ac.jp The fragmentation of tertiary amines is a known process in mass spectrometry. nih.gov

Table 3: High-Resolution Mass Spectrometry Data for this compound

Calculated m/z Found m/z Assignment
179.1674 179.1680 [M]⁺
138 [M - C₃H₅]⁺
96 Fragment ion
83 Fragment ion

Data sourced from a study by Arisawa et al. (2000) nii.ac.jp

Infrared (IR) and Raman Spectroscopy for Functional Group Identification in this compound

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule. nih.gov

The IR spectrum of this compound shows characteristic absorption bands that confirm its structure. nii.ac.jp A strong band around 1641 cm⁻¹ is indicative of the C=C stretching vibration of the allyl groups. nii.ac.jp The C-H stretching vibrations of the sp² hybridized carbons of the alkene appear around 3076 cm⁻¹, while the sp³ hybridized carbons of the cyclohexyl and allyl methylene groups show stretches in the 2855-2930 cm⁻¹ region. nii.ac.jp The C-N stretching vibration would be expected in the fingerprint region, typically between 1250 and 1020 cm⁻¹. nii.ac.jp

Raman spectroscopy, while less commonly reported for this specific compound, provides complementary information. nih.gov The C=C double bond, being a non-polar bond, would give a strong signal in the Raman spectrum. Raman is also particularly sensitive to the C-C backbone vibrations of the cyclohexyl ring.

Table 4: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹) Intensity Assignment
3076 s =C-H stretch
2930 vs C-H stretch (sp³)
2855 s C-H stretch (sp³)
1641 s C=C stretch
1450 s CH₂ bend

Data sourced from a study by Arisawa et al. (2000) nii.ac.jp

X-ray Crystallography for Solid-State Structure Determination (if applicable to this compound or its derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique requires the formation of a suitable single crystal of the compound or a solid derivative.

To date, there are no published crystal structures of this compound itself in the Cambridge Structural Database (CSD). However, the crystal structures of related compounds, such as this compound hydrochloride, could potentially be determined. If a crystal structure were obtained, it would provide precise information on bond lengths, bond angles, and the conformation of the cyclohexyl ring and the orientation of the allyl groups in the solid state. This would offer the most detailed and unambiguous structural elucidation possible.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Characterization (if applicable to this compound or its chiral derivatives)

A thorough review of scientific literature reveals a notable absence of specific research dedicated to the chiroptical spectroscopy of this compound. Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful tools for the stereochemical characterization of chiral molecules. wikipedia.orgsaschirality.org They measure the differential interaction of left and right circularly polarized light with a chiral sample, providing unique information about the three-dimensional arrangement of atoms. saschirality.orgnsf.gov However, at present, no published studies appear to have applied these methods to enantiomerically pure this compound or its chiral derivatives.

While the principles of chiroptical spectroscopy are well-established for various chiral amines and cyclic compounds, nih.govnih.govacs.orgacs.org the specific application to this compound remains an unexplored area of research. The scientific community has utilized CD and ORD spectroscopy, often in conjunction with quantum-chemical calculations, to elucidate the conformational and configurational properties of numerous chiral molecules. nih.govnih.govnih.govfrontiersin.org Such studies provide valuable insights into the relationship between molecular structure and chiroptical response.

The potential for this compound to exist as a chiral molecule, should a chiral center be introduced or if the molecule adopts a stable chiral conformation, makes it a theoretical candidate for chiroptical analysis. The stereochemical characterization of such chiral derivatives would be crucial for understanding their synthesis and potential applications. For instance, in the broader field of organic chemistry, chiroptical methods are instrumental in determining the absolute configuration and enantiomeric purity of chiral compounds. nih.govnih.gov

Given the lack of direct research, any discussion of the specific chiroptical properties of this compound would be purely speculative. Future research endeavors may focus on the synthesis of chiral this compound derivatives and the subsequent investigation of their CD and ORD spectra to fill this knowledge gap. Such work would contribute to a more comprehensive understanding of the stereochemistry of this class of compounds.

Theoretical and Computational Chemistry of Diallylcyclohexylamine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are essential for understanding the fundamental electronic properties of a molecule, which in turn govern its reactivity and spectroscopic behavior.

Density Functional Theory (DFT) Studies on Diallylcyclohexylamine

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A typical DFT study on this compound would involve optimizing the molecule's geometry to find its most stable three-dimensional structure. From this optimized structure, a wealth of electronic properties could be calculated, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter, providing an indication of the molecule's kinetic stability and chemical reactivity.

Furthermore, DFT calculations can generate an electrostatic potential map, which illustrates the distribution of charge across the molecule. For this compound, this would likely show regions of negative potential around the nitrogen atom and the double bonds of the allyl groups, indicating their nucleophilic character.

Table 1: Hypothetical DFT-Calculated Properties of this compound. This table illustrates the type of data that would be generated from a DFT study. The values presented are purely for illustrative purposes and are not based on actual calculations.

PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates the energy of the outermost electrons and susceptibility to electrophilic attack.
LUMO Energy-0.8 eVIndicates the energy of the lowest energy unoccupied orbital and susceptibility to nucleophilic attack.
HOMO-LUMO Gap5.7 eVRelates to the chemical reactivity and the energy required for electronic excitation.
Dipole Moment1.2 DQuantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions.

Note: These values are hypothetical and for illustrative purposes only.

Ab Initio Methods in this compound Research

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, though often at a greater computational expense than DFT.

A comparative study using various ab initio methods alongside DFT would be crucial for validating the computational model for this compound and ensuring the reliability of the predicted properties.

Conformational Analysis and Molecular Dynamics Simulations of this compound

A thorough conformational analysis, likely employing both quantum mechanical calculations for a small number of conformers and molecular mechanics for a broader search, would be necessary to identify the lowest energy conformations and the energy barriers between them.

Molecular dynamics (MD) simulations could then be used to study the dynamic behavior of this compound over time. An MD simulation would track the movements of all atoms in the molecule, providing insights into its flexibility, the conformational transitions of the cyclohexane (B81311) ring, and the motion of the allyl groups. Such simulations are also invaluable for understanding how the molecule might interact with solvents or other molecules.

Prediction of Reactivity and Reaction Pathways for this compound

The two allyl groups and the tertiary amine in this compound are all sites of potential reactivity. Computational methods can be used to predict the most likely sites for electrophilic and nucleophilic attack. For instance, the nitrogen atom is expected to be a primary site for protonation and alkylation. The double bonds of the allyl groups are susceptible to electrophilic addition reactions.

By calculating the transition state energies for various potential reactions, computational chemistry can help to elucidate the most favorable reaction pathways and predict the products of a given reaction. This information would be highly valuable for synthetic chemists looking to use this compound as a building block.

Spectroscopic Parameter Prediction and Validation for this compound

Computational methods can predict various spectroscopic properties, including NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic absorption spectra.

NMR Spectroscopy: Calculating the magnetic shielding of the various carbon and hydrogen atoms in this compound would allow for the prediction of its 1H and 13C NMR spectra. These predicted spectra could then be compared with experimentally obtained spectra to confirm the molecule's structure and conformational preferences in solution.

Infrared Spectroscopy: The vibrational frequencies of the different bonds in the molecule can be calculated. This would predict the positions of the absorption bands in the IR spectrum, corresponding to functional groups like the C=C stretch of the allyl groups and the C-N stretch of the amine.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions of this compound, providing an estimate of its UV-Vis absorption spectrum.

Applications of Diallylcyclohexylamine in Non Biological and Non Clinical Fields

Role as a Key Chemical Intermediate in Complex Organic Synthesis

In the field of organic synthesis, diallylamine (B93489) compounds are recognized as valuable chemical intermediates for the construction of complex nitrogen-containing molecules. nbinno.com The diallyl functional groups are susceptible to a wide range of chemical transformations, including but not limited to, addition reactions, oxidation, and metal-catalyzed cross-coupling. Diallylcyclohexylamine serves as a versatile scaffold, allowing for the introduction of diverse functionalities.

The nitrogen atom's basicity and the presence of the allyl groups enable its use as a building block for more elaborate molecular architectures. For instance, the double bonds can be functionalized to introduce hydroxyl, halogen, or other groups, leading to the synthesis of complex amines with tailored properties. The cyclohexyl group, being bulky and lipophilic, can be used to influence the solubility, steric environment, and conformational properties of the final product. Diallylamine derivatives, in general, are crucial starting materials for a variety of specialty chemicals, including surfactants and plastic additives. nbinno.com The synthetic versatility of this compound positions it as a key intermediate for creating diverse and complex chemical structures for various industries. nbinno.com

Applications in Materials Science and Polymer Chemistry

The presence of two polymerizable allyl groups makes this compound a significant monomer in polymer chemistry, suitable for creating both linear and cross-linked polymeric structures.

This compound can undergo radical polymerization. However, like other diallylamine monomers, its polymerization is characterized by a competing reaction known as degradative chain transfer, where a hydrogen atom is abstracted from one of the allyl groups. researchgate.net This process typically leads to the formation of low-molecular-weight oligomers. researchgate.net

A more effective method to achieve high-molecular-weight polymers is through the cyclopolymerization of a protonated (salt) form of the monomer. e3s-conferences.org In this mechanism, the radical addition to one allyl group is followed by an intramolecular cyclization step to form a five- or six-membered ring, before propagation continues. This cyclolinear polymerization pathway effectively suppresses the degradative chain transfer, allowing for the synthesis of high-molecular-weight polymers. e3s-conferences.org The resulting polymer, poly(this compound), would feature a backbone containing saturated heterocyclic rings, with the cyclohexyl groups as pendant moieties.

Table 1: General Features of Diallylamine Monomer Polymerization

Polymerization Method Key Characteristics Typical Product
Standard Radical Polymerization Prone to degradative chain transfer to the monomer. researchgate.net Low-molecular-weight oligomers. researchgate.net

This compound is a suitable candidate for copolymerization with various vinyl monomers, such as acrylamide (B121943), to synthesize functional copolymers with tailored properties. In such radical copolymerization reactions, the reactivity of each monomer influences its incorporation into the growing polymer chain. Studies on the closely related monomer, N,N-diallyl-N,N-dimethylammonium chloride (DADMAC), when copolymerized with acrylamide, have shown that acrylamide is typically the more reactive monomer. researchgate.netresearchgate.net

This difference in reactivity means the resulting copolymer chains are often enriched with acrylamide units. researchgate.net By analogy, in a this compound-acrylamide system, the distribution of monomers along the polymer chain would be random, with the exact composition depending on the initial monomer feed ratio and their respective reactivity ratios. The incorporation of this compound units would introduce hydrophobic cyclohexyl groups into the otherwise hydrophilic polyacrylamide, creating an amphiphilic copolymer. Such copolymers are of interest for applications requiring associative behavior in aqueous solutions, such as rheology modifiers or stabilizers. kpi.ua

Table 2: Example Reactivity Ratios for DADMAC (M1) and Acrylamide (M2) Copolymerization

Method r₁ (DADMAC) r₂ (Acrylamide) Implication
Feynman–Ross 0.055 ± 0.011 1.58 ± 0.14 Acrylamide (M2) is significantly more reactive than DADMAC (M1). researchgate.net

This table illustrates the typical reactivity differences in related systems, which would need to be experimentally determined for this compound.

With two reactive allyl groups, this compound can function as a cross-linking agent to form three-dimensional polymer networks. During polymerization, the two allyl groups on a single molecule can be incorporated into two different growing polymer chains. This creates covalent bonds, or cross-links, between the chains, leading to the formation of an insoluble and infusible network structure. The density of these cross-links, which can be controlled by the concentration of this compound, dictates the mechanical properties of the final material, such as its rigidity, solvent-swelling behavior, and thermal stability.

The polymers and copolymers derived from this compound can serve as precursors for advanced materials. The tertiary amine functionality can be quaternized to create cationic polyelectrolytes. These charged polymers are useful in applications such as water treatment (as flocculants), coatings, and as components in ion-exchange resins. The hydrophobic nature of the cyclohexyl group combined with a hydrophilic polymer backbone (in copolymers) can lead to the formation of hydrogels that respond to external stimuli like temperature or pH, making them suitable for applications in sensors or controlled-release systems.

Utilization of this compound in Catalysis and Ligand Design

In the field of catalysis, nitrogen-containing compounds are widely used as ligands that coordinate to metal centers and modulate their catalytic activity and selectivity. cmu.edu this compound possesses a Lewis basic nitrogen atom that can donate its lone pair of electrons to a metal, making it a potential ligand for various transition metal catalysts.

The steric bulk of the cyclohexyl group can create a specific pocket around the metal center, which may influence the stereoselectivity of a catalytic reaction. Furthermore, the allyl groups offer additional functionality. They could potentially coordinate with the metal center in certain catalytic cycles or be used to anchor the ligand onto a solid support, such as a polymer, to create a heterogeneous catalyst that can be easily recovered and reused. While specific applications of this compound as a ligand are not widely documented, its structure is analogous to other N-donor ligands used in reactions like palladium-catalyzed cross-coupling or aerobic oxidation reactions. nih.govnih.gov

Industrial and Research Applications of this compound

While this compound is recognized as a monomer for the synthesis of specialty polymers and as an intermediate in fine chemical manufacturing, its specific application as a primary flocculant in papermaking and wastewater treatment is not extensively documented in publicly available research. However, its structural features suggest potential utility in these fields, primarily through its incorporation into cationic polymers.

This compound hydrochloride (DACHA HCl) has been identified as a suitable cationic vinyl monomer that can be used in the creation of polymers for papermaking applications. These polymers are designed to improve the retention of pulp fines, mineral fillers, and other components in the paper sheet. The cationic nature of polymers derived from monomers like this compound allows them to interact with and neutralize the negatively charged particles commonly found in papermaking furnishes and wastewater. This charge neutralization is a critical step in the flocculation process, where small, suspended particles aggregate to form larger, more easily separable flocs.

Table 1: Potential Industrial and Research Applications of this compound-Based Polymers

Application Area Potential Function Underlying Principle
Papermaking Retention Aid The cationic polymer neutralizes anionic trash and bridges fine particles and fillers to the cellulose (B213188) fibers, improving their retention in the paper sheet.
Wastewater Treatment Flocculant / Coagulant The positively charged polymer destabilizes negatively charged colloidal particles, leading to the formation of flocs that can be removed through sedimentation or filtration.
Mining Industry Flocculant Used in solid-liquid separation processes to aid in the settling of mineral tailings.

| Textile Industry | Dye Fixing Agent | Cationic polymers can improve the fixation of anionic dyes on fabrics. |

It is important to note that while this compound is mentioned as a potential monomer, the industrial applications in flocculation are dominated by other cationic polymers such as those based on diallyldimethylammonium chloride (DADMAC). Research and development in the field of specialty polymers may lead to more specific applications of this compound-based materials in the future, potentially tailored for specific industrial process conditions where their unique properties could offer an advantage.

Analytical Methodologies for Diallylcyclohexylamine in Chemical Matrices

Chromatographic Separation Techniques for Diallylcyclohexylamine (e.g., GC, HPLC)

Chromatographic methods are central to the analysis of amines, offering high-resolution separation from complex matrix components. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are viable techniques for this compound, with the choice depending on the sample matrix, required sensitivity, and available instrumentation.

Gas Chromatography (GC): GC is well-suited for volatile and thermally stable compounds like this compound. The basic nature of amines can cause peak tailing and adsorption on standard silica-based columns. Therefore, specialized columns, such as those with a base-deactivated polyethylene (B3416737) glycol stationary phase, are recommended. nih.gov A flame ionization detector (FID) is a common choice for quantification, offering good sensitivity for organic compounds. For enhanced specificity and lower detection limits, a mass spectrometer (MS) detector is preferable. nih.gov In some cases, derivatization of the amine may be necessary to improve its chromatographic behavior and volatility.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for analyzing amines in food and biological samples. helsinki.fi For a basic compound like this compound, reversed-phase HPLC (RP-HPLC) is a common approach. Due to its poor retention on standard C18 columns, mobile phase modifiers are often required. Adding an acidic modifier like trifluoroacetic acid (TFA) can improve peak shape. pensoft.net Alternatively, ion-pairing chromatography, using reagents that interact with the protonated amine, can enhance retention. The use of Ultra-High-Performance Liquid Chromatography (UHPLC) is also gaining popularity for amine analysis due to its speed and efficiency. helsinki.fi Detection can be achieved using various detectors, though for compounds lacking a strong chromophore like this compound, UV detection has limited sensitivity. More suitable detectors include Evaporative Light Scattering Detectors (ELSD) or, most powerfully, Mass Spectrometry (MS), which provides unparalleled sensitivity and selectivity. nih.govresearchgate.net

Table 1: Potential Chromatographic Conditions for this compound Analysis.
TechniqueColumn TypeMobile Phase / Carrier GasDetectorConsiderations
GCBase-deactivated polyethylene glycol (e.g., DB-CAM) nih.govHelium nih.govFID, MS nih.govnih.govPotential for peak tailing; derivatization may improve performance.
HPLCReversed-Phase (C18, C8) or Phenyl-HexylAcetonitrile/Water with acidic modifier (e.g., TFA) pensoft.netMS, ELSD, or UV (post-derivatization)Ion-pairing agents may be needed for enhanced retention.

Electrochemical Analysis of this compound (if applicable)

Electrochemical methods offer an alternative approach for the analysis of electroactive compounds. Aliphatic amines, including secondary amines like this compound, can be electrochemically oxidized. acs.orgmdpi.com Techniques such as cyclic voltammetry can be used to study the oxidation mechanism. acs.org The oxidation of secondary amines typically produces a primary ammonium (B1175870) ion. mdpi.com This electrochemical activity can be exploited for quantitative analysis using methods like amperometry, where the current generated from the oxidation reaction at a specific potential is measured and correlated to the analyte concentration. While less common than chromatography for routine analysis, electrochemical detectors can be coupled with HPLC to provide sensitive and selective detection of amines. The electrochemical reaction of amines is a valuable method for the synthesis of various nitrogen-containing organic compounds. researchgate.netrsc.org

Method Validation and Quality Assurance in this compound Analysis

Method validation is a mandatory process to confirm that an analytical procedure is suitable for its intended purpose. thefdagroup.com It provides objective evidence that the method is reliable, accurate, and reproducible. solubilityofthings.com The parameters for validation are outlined in guidelines such as the International Council for Harmonisation (ICH) Q2(R2). europeanpharmaceuticalreview.comamsbiopharma.comfda.goveuropa.eu

Key validation parameters include:

Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components. amsbiopharma.com

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentration of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results to the true value. thefdagroup.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. pensoft.net It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. thefdagroup.com

Table 3: Key Method Validation Parameters as per ICH Q2(R2) Guidelines. thefdagroup.comamsbiopharma.com
ParameterDescription
AccuracyMeasures the closeness of agreement between the measured value and the true or accepted reference value.
PrecisionAssesses the random error of a method, expressed as repeatability (within-run) and intermediate precision (between-run/day/analyst).
SpecificityDemonstrates that the method can distinguish the analyte from impurities, degradation products, or matrix components.
LinearityConfirms a proportional relationship between the analytical signal and the concentration of the analyte over a defined range.
RangeDefines the upper and lower concentration limits for which the method is shown to be accurate, precise, and linear.
LOD/LOQDetermines the lowest concentration at which the analyte can be reliably detected (LOD) and quantified (LOQ).
RobustnessEvaluates the method's resilience to small, deliberate changes in operational parameters (e.g., pH, temperature, mobile phase composition).

Sample Preparation and Matrix Effects in this compound Analysis

Sample preparation is a critical step that involves isolating the analyte of interest from the sample matrix and removing interfering substances. rsc.orgretsch.com For amines, common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). helsinki.firsc.orgresearchgate.net These methods often exploit the basicity of the amine group; by adjusting the pH of the sample, the charge state of this compound can be manipulated to facilitate its separation from matrix components.

Matrix effects are a significant concern, particularly in sensitive techniques like LC-MS/MS. nih.govresearchgate.net These effects occur when co-eluting components from the sample matrix alter the ionization efficiency of the target analyte, leading to either ion suppression or enhancement. chromatographyonline.comnih.govnebiolab.com This can compromise the accuracy, precision, and sensitivity of the method. chromatographyonline.com Matrix effects are highly dependent on the analyte, the matrix composition, and the chromatographic conditions.

To mitigate matrix effects, several strategies can be employed:

Effective Sample Cleanup: Rigorous sample preparation using techniques like SPE can remove many interfering compounds. nih.gov

Chromatographic Separation: Optimizing the HPLC method to achieve baseline separation between the analyte and matrix components is crucial.

Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

Assessing matrix effects is a required part of method validation for bioanalytical assays. nih.gov This is typically done by comparing the response of the analyte in a clean solution to its response in a post-extraction spiked matrix sample. researchgate.net

Table 4: Sample Preparation Strategies and Matrix Effect Mitigation.
StrategyDescriptionApplicability to this compound
Liquid-Liquid Extraction (LLE)Partitions the analyte between two immiscible liquid phases. researchgate.net The pH is adjusted to keep the amine in its neutral form to extract it into an organic solvent.A fundamental and effective technique for initial cleanup from aqueous matrices.
Solid-Phase Extraction (SPE)Uses a solid sorbent to retain the analyte while interferences are washed away. researchgate.net Cation-exchange SPE is particularly effective for basic compounds like amines.Provides cleaner extracts than LLE, reducing matrix effects. nih.gov
Chromatographic OptimizationModifying the mobile phase, gradient, or column to separate the analyte from interfering matrix components.Essential for minimizing co-elution and thus reducing matrix effects.
Use of Internal StandardA known amount of a compound structurally similar to the analyte (or its stable isotope-labeled version) is added to samples to correct for variability in sample processing and signal response. chromatographyonline.comConsidered the gold standard for correcting matrix effects in LC-MS analysis.

Future Directions and Emerging Research Avenues for Diallylcyclohexylamine

Development of Novel and Sustainable Synthetic Strategies for Diallylcyclohexylamine

The advancement of chemical manufacturing increasingly relies on the development of synthesis methods that are not only efficient but also environmentally benign. For this compound, future research is geared towards moving beyond traditional routes, which often involve reactants like allyl halides, to more sustainable alternatives.

Promising avenues include the direct catalytic allylation of cyclohexylamine (B46788) with greener allyl sources, such as allyl alcohol. Another key area is the implementation of biocatalysis. The use of enzymes from families like imine reductases (IREDs), reductive aminases (RedAms), and ene-reductases (EReds) offers a pathway for the synthesis of tertiary amines under mild conditions with high selectivity. rsc.orgtandfonline.com These biocatalytic cascades can be designed to be highly atom-economical, particularly when coupled with cofactor recycling systems. tandfonline.com

Flow chemistry presents another significant opportunity for the sustainable synthesis of tertiary amines. tsijournals.com Continuous flow reactors provide superior control over reaction parameters, leading to enhanced safety, higher yields, and reduced waste. The development of a continuous process for this compound production would be a substantial leap forward for its potential large-scale application.

Exploration of Uncharted Reactivity Modes and Selective Transformations

The dual functionality of this compound—the nucleophilic nitrogen and the two reactive allyl groups—provides a rich platform for chemical exploration. The allyl groups are particularly ripe for a variety of selective transformations that could lead to a diverse portfolio of new molecules.

One of the most significant areas of emerging research is the ring-closing metathesis (RCM) of diallylamines. This reaction, typically catalyzed by ruthenium-based complexes, allows for the synthesis of nitrogen-containing heterocycles like pyrrolidines, which are valuable structural motifs in medicinal chemistry. tsijournals.com The efficiency of RCM on diallylamine (B93489) systems has been shown to produce five-membered rings predominantly over six-membered ones. tsijournals.com

Another key area of reactivity is hydroboration . The rhodium-catalyzed addition of boranes like catecholborane (HBcat) or pinacolborane (HBpin) across the double bonds of the allyl groups offers a route to functionalized amino-alcohols after subsequent oxidation. scispace.com Studies on allylamine (B125299) show that hydroboration with HBpin can yield products from both hydroboration and hydrogenation. scispace.com The regioselectivity of this transformation—whether the boron adds to the terminal or internal carbon of the allyl group—is a critical aspect for future investigation with the this compound substrate.

The table below summarizes key reactivity modes for diallylamine structures, which represent important future research avenues for this compound.

Reactivity ModeReagents/CatalystsPotential ProductsResearch Focus
Cyclopolymerization Radical Initiators (e.g., Dibenzoyl Peroxide)Linear polymers with pyrrolidine/piperidine ringsCreating novel flocculants, ion-exchange resins, and materials for metal sequestration. tandfonline.comtsijournals.com
Ring-Closing Metathesis Ruthenium Catalysts (e.g., Grubbs catalyst)Pyrrolidine derivatives and other N-heterocyclesSynthesis of complex molecular scaffolds for pharmaceuticals and fine chemicals. tsijournals.com
Hydroboration Boranes (HBpin, HBcat) / Rhodium CatalystsBoronate esters, convertible to amino-alcoholsSelective functionalization of one or both allyl groups to create diols and other derivatives. scispace.com
Deallylation Palladium(0) CatalystsPrimary and secondary aminesUse of the diallyl group as a protective group that can be selectively removed. acs.org

Expansion into New Non-Biological Application Domains and Technologies

While this compound serves as a chemical intermediate, its future utility is poised to expand significantly into materials science and industrial applications. Its structure is well-suited for use as a monomer and a functional additive.

A prominent emerging application is in polymer chemistry . Diallylamines undergo radical polymerization through a cyclopolymerization mechanism, where the reaction alternates between intermolecular and intramolecular steps to form linear polymer chains containing five- or six-membered rings. tandfonline.comtsijournals.com This process avoids the cross-linking that might be expected from a divinyl monomer, leading to soluble, functional polymers. tsijournals.com These polymers have established applications as flocculants and in "Sirotherm" ion-exchange resins. tandfonline.com

Specifically, this compound hydrochloride (DACHA HCl) has been identified as a valuable cationic vinyl monomer for use in the papermaking industry . Patents indicate its use as a component in softener compositions and as an additive to improve the wet and dry strength of paper by crosslinking with cellulose (B213188) fibers. google.comgoogle.comjustia.com It is also listed as a potential co-catalyst in the manufacture of polyurethanes. google.com Another documented application is as a clay stabilizer in the oil and gas industry. epdf.pub

Advanced Computational Modeling Studies for Deeper Understanding of this compound Behavior

Computational chemistry provides powerful tools for predicting molecular behavior and guiding experimental work. For this compound, advanced modeling can offer deep insights into its structure-property relationships.

Furthermore, DFT calculations can elucidate reaction mechanisms. Modeling the transition states for reactions like hydroboration or RCM can explain observed regioselectivity and stereoselectivity, helping researchers to design more efficient and selective catalysts. Computational studies have already been applied to understand the viability and reactivity of complex heterocyclic systems derived from diallylamine precursors. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for Diallylcyclohexylamine to ensure high purity and yield?

  • Methodological Answer : The synthesis typically involves alkylation of cyclohexylamine with allyl halides under basic conditions. For example, allylation can be performed using allyl chloride in the presence of a base like sodium hydroxide, followed by purification via fractional distillation or recrystallization . Industrial-scale synthesis may employ continuous flow reactors with palladium catalysts to enhance efficiency, as noted in analogous cyclohexylamine derivatives . Characterization of intermediates using GC-MS or HPLC is critical to monitor reaction progress and purity.

Q. How should researchers characterize the structural and chemical properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR (¹H and ¹³C) to confirm the allyl and cyclohexyl moieties.
  • FT-IR to identify amine functional groups (N-H stretching at ~3300 cm⁻¹).
  • HPLC with UV detection for purity assessment (>98% recommended for research-grade material).
  • Elemental Analysis to verify empirical formula consistency.
    Ensure protocols align with journal requirements for reproducibility, as outlined in experimental reporting standards .

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, tightly sealed goggles, and flame-retardant lab coats. Inspect gloves for integrity before use .
  • Ventilation : Use fume hoods for synthesis and handling to prevent inhalation exposure .
  • Storage : Store in amber glass containers under inert gas (e.g., argon) to minimize degradation. Note that prolonged storage may increase hazard potential .
  • Disposal : Neutralize waste with dilute hydrochloric acid before disposal, adhering to local regulations .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound synthesis when encountering low yields or byproduct formation?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary parameters (temperature, molar ratios, catalyst loading) systematically. For allylation, higher temperatures (80–100°C) may favor product formation but risk side reactions.
  • Byproduct Analysis : Use LC-MS to identify impurities; adjust solvent polarity (e.g., switch from THF to DMF) to suppress undesired pathways.
  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C or Ni) to enhance selectivity, as seen in analogous amine alkylations .

Q. What methodologies are effective for resolving contradictions in spectroscopic data during structural elucidation of this compound derivatives?

  • Methodological Answer :

  • Cross-Validation : Combine 2D NMR (e.g., COSY, HSQC) with X-ray crystallography to resolve ambiguous peaks.
  • Computational Modeling : Compare experimental NMR shifts with DFT-predicted values using software like Gaussian or ORCA.
  • Isotopic Labeling : Introduce deuterium at suspected reactive sites to clarify splitting patterns in NMR spectra .

Q. How can computational chemistry approaches predict the reactivity and interaction mechanisms of this compound in complex systems?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., acetonitrile) to predict nucleophilic behavior.
  • Docking Studies : Use AutoDock Vina to explore binding affinities with biological targets (e.g., ion channels) for pharmacological applications.
  • Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization .

Q. What strategies should be employed to validate the biological activity of this compound analogs while minimizing experimental variability?

  • Methodological Answer :

  • Blinded Studies : Assign sample codes randomly to reduce bias in assay readouts.
  • Positive/Negative Controls : Include known agonists/antagonists (e.g., ketamine derivatives) in receptor-binding assays.
  • Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values across triplicate runs .

Q. How do regulatory frameworks impact the handling and international collaboration involving this compound research?

  • Methodological Answer :

  • EU Compliance : Classify the compound under REACH regulations; document hazard communication per CLP criteria (e.g., GHS labeling for corrosivity) .
  • Export Controls : Verify if the compound falls under the Wassenaar Arrangement’s dual-use list for precursor chemicals.
  • Collaboration Agreements : Include material transfer agreements (MTAs) specifying permitted uses and disposal protocols in joint studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.